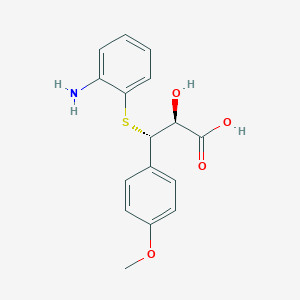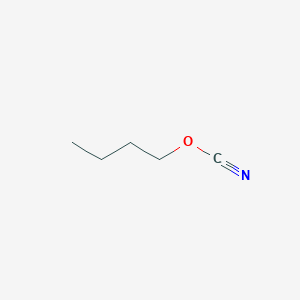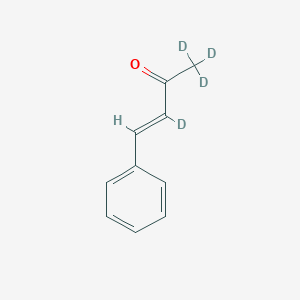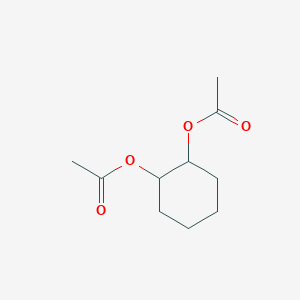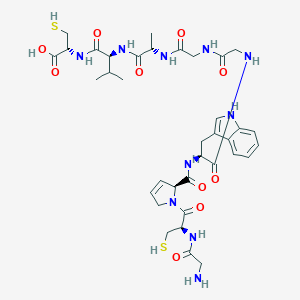
Sap-IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sap-IV, also known as Saporin-IV, is a ribosome-inactivating protein (RIP) that has been widely studied for its potential applications in scientific research. This protein is derived from the seeds of the Saponaria officinalis plant and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Sap-IV involves the inhibition of protein synthesis in cells. This is achieved through the binding of Sap-IV to the ribosomes in cells, which prevents the ribosomes from functioning properly. As a result, the cells are unable to produce the proteins that they need to survive, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on protein synthesis in cells, Sap-IV has been shown to have a range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sap-IV in lab experiments is its specificity for certain types of cells. This allows researchers to selectively target and kill specific cells, which can be valuable for studying cellular processes. However, one limitation of using Sap-IV is that it can be toxic to certain types of cells, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on Sap-IV. One area of interest is the development of new methods for delivering Sap-IV to specific cells in vivo. Another potential direction is the exploration of the use of Sap-IV in cancer therapy, as this protein has been shown to be effective at killing cancer cells in vitro. Additionally, further research is needed to fully understand the biochemical and physiological effects of Sap-IV, which could lead to new applications in a variety of fields.
Métodos De Síntesis
Sap-IV can be synthesized through a process of extraction and purification from the seeds of the Saponaria officinalis plant. The protein can then be further purified through chromatography techniques to obtain a highly pure form of the protein.
Aplicaciones Científicas De Investigación
Sap-IV has been extensively studied for its potential applications in scientific research. One of the most common uses of Sap-IV is as a tool for cell biology research. This protein has been shown to be highly effective at selectively killing specific types of cells, making it a valuable tool for studying cellular processes.
Propiedades
Número CAS |
127027-49-0 |
|---|---|
Nombre del producto |
Sap-IV |
Fórmula molecular |
C36H50N10O10S2 |
Peso molecular |
847 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C36H50N10O10S2/c1-18(2)30(34(53)44-25(17-58)36(55)56)45-31(50)19(3)41-29(49)15-39-28(48)14-40-32(51)23(11-20-13-38-22-8-5-4-7-21(20)22)43-33(52)26-9-6-10-46(26)35(54)24(16-57)42-27(47)12-37/h4-9,13,18-19,23-26,30,38,57-58H,10-12,14-17,37H2,1-3H3,(H,39,48)(H,40,51)(H,41,49)(H,42,47)(H,43,52)(H,44,53)(H,45,50)(H,55,56)/t19-,23-,24-,25-,26-,30-/m0/s1 |
Clave InChI |
YSYPOJWBJYUONL-LBVFRJGZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3C=CCN3C(=O)[C@H](CS)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
Sinónimos |
Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) SAP-IV protein, Diadema setosum sperm-activating peptide IV, Diadema setosum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




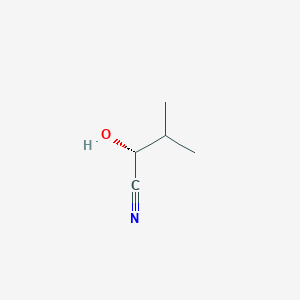
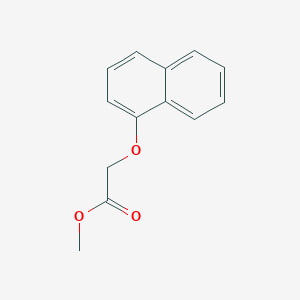
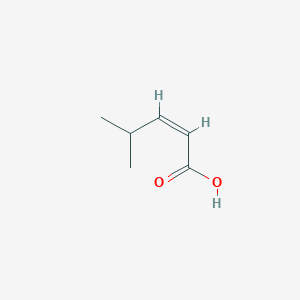
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
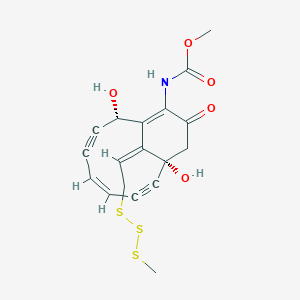
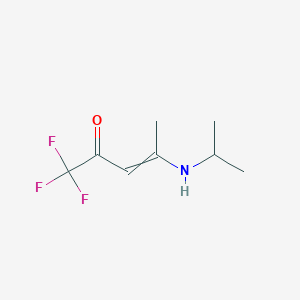
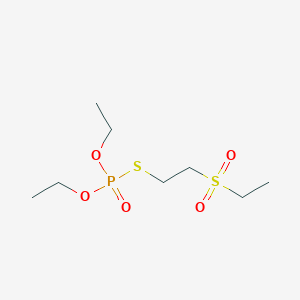
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
